molecular formula C12H13NO5 B13793687 For-Asp(OBzl)-OH CAS No. 5513-72-4

For-Asp(OBzl)-OH

Cat. No.: B13793687
CAS No.: 5513-72-4
M. Wt: 251.23 g/mol
InChI Key: ZPCUHIBUEFGPCP-JTQLQIEISA-N
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Description

For-Asp(OBzl)-OH, also known as N-Formyl-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid. This compound is often used in peptide synthesis due to its ability to protect the amino group and the carboxyl group during the formation of peptide bonds. The presence of the benzyl ester group provides stability and prevents unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of For-Asp(OBzl)-OH typically involves the protection of the amino group of aspartic acid with a formyl group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

For-Asp(OBzl)-OH can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The benzyl ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The formyl group can be substituted with other protecting groups, such as tert-butoxycarbonyl (Boc), under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in methanol.

Major Products Formed

    Oxidation: N-Formyl-L-aspartic acid.

    Reduction: N-Formyl-L-aspartic acid β-benzyl alcohol.

    Substitution: N-Boc-L-aspartic acid β-benzyl ester.

Scientific Research Applications

For-Asp(OBzl)-OH has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of For-Asp(OBzl)-OH involves its role as a protecting group in peptide synthesis. The formyl group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group. This allows for the selective formation of peptide bonds without interference from other functional groups. The molecular targets and pathways involved include the activation of the carboxyl group by dehydrating agents and the nucleophilic attack by the amino group.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-aspartic acid β-benzyl ester: Similar in structure but uses a tert-butoxycarbonyl (Boc) group instead of a formyl group.

    N-Fmoc-L-aspartic acid β-benzyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    N-Ac-L-aspartic acid β-benzyl ester: Uses an acetyl (Ac) group for protection.

Uniqueness

For-Asp(OBzl)-OH is unique due to its specific combination of protecting groups, which provide stability and prevent side reactions during peptide synthesis. The formyl group is easily removable under mild acidic conditions, making it a versatile choice for various synthetic applications.

Properties

CAS No.

5513-72-4

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

(2S)-2-formamido-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C12H13NO5/c14-8-13-10(12(16)17)6-11(15)18-7-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)(H,16,17)/t10-/m0/s1

InChI Key

ZPCUHIBUEFGPCP-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC=O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC=O

Origin of Product

United States

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